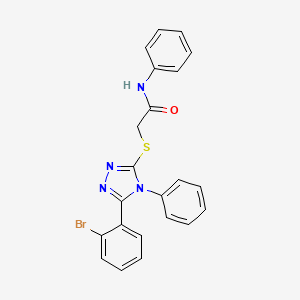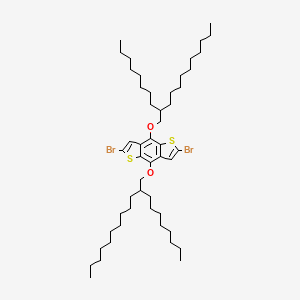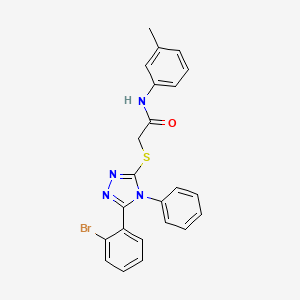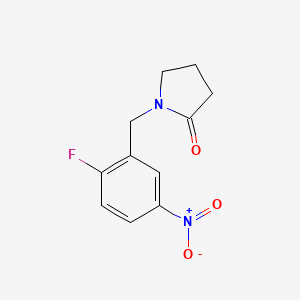
3,4-Dibromo-1-isobutyl-1H-pyrrol-2(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dibromo-1-isobutyl-1H-pyrrol-2(5H)-one is an organic compound that belongs to the class of pyrrolones Pyrrolones are known for their diverse chemical properties and potential applications in various fields, including medicinal chemistry and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dibromo-1-isobutyl-1H-pyrrol-2(5H)-one typically involves the bromination of a precursor pyrrolone compound. A common method might include:
Starting Material: 1-isobutyl-1H-pyrrol-2(5H)-one.
Bromination: The precursor is treated with bromine (Br2) in the presence of a suitable solvent, such as acetic acid or dichloromethane, under controlled temperature conditions.
Isolation: The product is then isolated through filtration or extraction and purified using techniques like recrystallization or chromatography.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems might be employed to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dibromo-1-isobutyl-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.
Reduction Reactions: The compound can be reduced to remove the bromine atoms, potentially forming 1-isobutyl-1H-pyrrol-2(5H)-one.
Oxidation Reactions: Oxidation can lead to the formation of more complex structures or functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of substituted pyrrolones.
Reduction: Formation of de-brominated pyrrolones.
Oxidation: Formation of oxidized derivatives with additional functional groups.
Aplicaciones Científicas De Investigación
3,4-Dibromo-1-isobutyl-1H-pyrrol-2(5H)-one may have applications in various fields:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of enzyme inhibition or as a ligand in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the production of specialty chemicals or materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3,4-Dibromo-1-isobutyl-1H-pyrrol-2(5H)-one would depend on its specific application. For instance:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting their function or modulating signaling pathways.
Chemical Reactivity: The bromine atoms can act as leaving groups in substitution reactions, facilitating the formation of new bonds.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dichloro-1-isobutyl-1H-pyrrol-2(5H)-one: Similar structure but with chlorine atoms instead of bromine.
3,4-Dibromo-1-methyl-1H-pyrrol-2(5H)-one: Similar structure but with a methyl group instead of an isobutyl group.
Uniqueness
3,4-Dibromo-1-isobutyl-1H-pyrrol-2(5H)-one is unique due to the presence of bromine atoms and the isobutyl group, which may confer distinct reactivity and properties compared to its analogs.
Propiedades
Fórmula molecular |
C8H11Br2NO |
|---|---|
Peso molecular |
296.99 g/mol |
Nombre IUPAC |
3,4-dibromo-1-(2-methylpropyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C8H11Br2NO/c1-5(2)3-11-4-6(9)7(10)8(11)12/h5H,3-4H2,1-2H3 |
Clave InChI |
MZBWRQXUCNMOOQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CN1CC(=C(C1=O)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Chloropyrido[2,3-d]pyridazin-5(6H)-one](/img/structure/B11784261.png)



![4-Bromo-2-phenyl-1H-benzo[d]imidazole](/img/structure/B11784268.png)






